Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole derivative characterized by a methyl carboxylate group at position 4, a phenyl substituent at position 5, and a 2,2-dimethyl-5-oxotetrahydro-3-furanyl carbonylamino group at position 2 of the thiazole ring.
Properties
Molecular Formula |
C18H18N2O5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-18(2)11(9-12(21)25-18)15(22)20-17-19-13(16(23)24-3)14(26-17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,19,20,22) |
InChI Key |
YLOHZZUVHVCHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study published in Molecules examined the structure–activity relationship of thiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study on various thiazole compounds, this specific derivative was tested against a panel of microbial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into the active sites of enzymes, making it a potent inhibitor or activator .
Comparison with Similar Compounds
Structural and Functional Analysis
In contrast, Ethyl 2-[(2-methylphenyl)amino]-4-CF₃-thiazole (CAS 918793-30-3) features a planar aromatic amine, which could improve π-π stacking interactions but reduce solubility .
Position 5 Substituents: The phenyl group in the target compound provides aromaticity and hydrophobicity, similar to 2-amino-5-phenylfuran-3-carbonitrile . However, the trifluoromethyl group in Methyl 2-amino-5-CF₃-thiazole enhances metabolic stability and lipophilicity, common in agrochemicals .
Synthetic Accessibility: The target compound likely requires multi-step synthesis involving furan ring formation and amide coupling, as seen in analogous protocols for 2-amino-5-phenylfuran derivatives . Simpler derivatives (e.g., Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-thiazole) are synthesized via straightforward condensation reactions, improving scalability .
Research Findings and Implications
- Biological Activity : While direct data on the target compound are sparse, structurally related thiazoles with aryl or heteroaryl groups (e.g., CAS 1047760-35-9) exhibit antimicrobial and kinase-inhibitory properties .
- Toxicological Considerations: The tetrahydrofuran-derived substituent in the target compound may introduce novel metabolic pathways, necessitating further ADME studies .
Biological Activity
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating its potential as an anti-tubercular agent . The mechanism of action appears to involve inhibition of specific enzymes critical for bacterial survival.
Anticancer Potential
Thiazole-based compounds have been explored for their anticancer properties. A related study reported that thiazole derivatives could inhibit SIRT2, a protein implicated in cancer progression. The compound demonstrated an IC50 value of approximately 8.6 µM against SIRT2, suggesting its potential role in cancer therapy by modulating cellular pathways associated with tumor growth .
Anti-diabetic Effects
Emerging evidence suggests that thiazole derivatives also possess anti-diabetic properties. In vivo studies have shown that certain thiazole compounds can ameliorate insulin sensitivity and reduce hyperlipidemia in diabetic models . These findings highlight the compound's multifaceted biological activities beyond antimicrobial and anticancer effects.
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly in bacterial and cancer cell metabolism.
- Cell Signaling Modulation : By affecting signaling pathways such as those involving SIRT proteins, the compound can influence cell survival and proliferation.
- Interaction with Cellular Components : The structural features allow for interactions with proteins and nucleic acids, potentially leading to altered cellular functions.
Q & A
Basic: What are the standard synthetic routes for preparing this thiazole derivative, and what key intermediates are involved?
Answer:
The compound can be synthesized via a multi-step approach involving:
- Thiazole core formation using the Gewald reaction, a well-established method for 2-aminothiazole derivatives. This involves cyclocondensation of α-mercaptoketones with cyanoacetates or related reagents .
- Introduction of the furanyl carbonyl group via amide coupling (e.g., using HATU or EDC/NHS) between the thiazole’s amino group and the activated carbonyl derivative of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid.
- Final esterification of the carboxylate group using methyl iodide or diazomethane in anhydrous conditions.
Key intermediates include 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and the activated furanyl carbonyl chloride .
Advanced: How can computational methods (e.g., DFT, reaction path search) optimize the synthesis of this compound?
Answer:
Advanced strategies include:
- Quantum chemical calculations to model reaction pathways and transition states, identifying energy barriers for key steps like cyclocondensation or amide coupling .
- Machine learning-assisted condition screening to narrow down optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines quantum mechanics with experimental data to reduce trial-and-error experimentation .
- Prediction of regioselectivity in thiazole formation using frontier molecular orbital (FMO) theory to rationalize electronic effects of substituents .
Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation?
Answer:
- NMR (1H/13C) : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the thiazole, phenyl, and furanyl moieties. The methyl ester typically appears as a singlet at ~3.8 ppm .
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) for purity analysis. Monitor the molecular ion ([M+H]+) to confirm molecular weight .
- FTIR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Answer:
- Dynamic effects analysis : Investigate restricted rotation in the amide bond using variable-temperature NMR to explain splitting patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or conformation by comparing experimental and DFT-optimized structures .
- Solvent-dependent studies : Test in deuterated DMSO or CDCl3 to assess hydrogen bonding or aggregation effects .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Hydrolytic sensitivity : The methyl ester and amide groups are prone to hydrolysis. Store at –20°C under inert gas (N2/Ar) in anhydrous DMSO or DCM .
- Light sensitivity : Thiazole derivatives may degrade under UV light; use amber vials for long-term storage .
- Purity monitoring : Conduct periodic HPLC checks (e.g., every 6 months) to detect decomposition .
Advanced: What strategies exist to study the biological activity of this compound, given its structural complexity?
Answer:
- Targeted docking studies : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with enzymes like cyclooxygenase or kinases, leveraging the thiazole and furanyl motifs .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying phenyl substituents) and correlate changes with bioactivity data .
Advanced: How can reaction engineering principles improve scalability for gram-scale synthesis?
Answer:
- Flow chemistry : Implement continuous flow for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce side reactions .
- Membrane separation : Use nanofiltration to purify intermediates, minimizing chromatographic steps .
- Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity screening : Prioritize Ames test or cytotoxicity assays (e.g., MTT on HEK293 cells) due to potential genotoxicity from thiazole derivatives .
- Waste disposal : Treat with oxidizing agents (e.g., KMnO4/H2SO4) to degrade the compound before disposal .
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .
Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies of this compound?
Answer:
- Tracing reaction pathways : Use 13C-labeled cyanoacetate in the Gewald reaction to track carbon incorporation into the thiazole ring .
- Metabolic profiling : Administer 15N-labeled compound to study in vivo metabolism via NMR or mass spectrometry .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to elucidate rate-determining steps .
Advanced: What computational tools validate the electronic properties of this compound for material science applications?
Answer:
- DFT-based bandgap calculation : Use Gaussian or ORCA to predict HOMO-LUMO gaps, assessing potential as a semiconductor .
- Charge-transfer analysis : Simulate interactions with electron-deficient acceptors (e.g., PCBM) for organic photovoltaic studies .
- Solvatochromism modeling : Predict UV-vis absorption shifts in solvents of varying polarity using TD-DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
